Lipophilicity (Log P) Differentiation from 4-Phenylpyrimidine and 2-Methylpyrimidine
The calculated partition coefficient (Log P) of 2-Methyl-4-phenylpyrimidine is substantially higher than that of its mono-substituted comparator 2-methylpyrimidine, and moderately higher than the 4-phenylpyrimidine analog lacking the 2-methyl group. This quantitative difference directly impacts solubility, permeability, and chromatographic behavior, making the target compound more suitable for organic-phase reactions and membrane penetration studies [1][2].
| Evidence Dimension | Calculated Log P (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.954 (SpringerMaterials calculated Log P); also 2.300 (XLogP3 via Aladdin database) |
| Comparator Or Baseline | 4-Phenylpyrimidine: 1.92 (PubChem XLogP3); 2-Methylpyrimidine: 0.55 (Chembase Log P) |
| Quantified Difference | Target compound Log P is +0.034 units vs. 4-phenylpyrimidine and +1.404 units vs. 2-methylpyrimidine (SpringerMaterials vs. comparators). |
| Conditions | Computational prediction models (XLogP3 and ACD/LogP algorithms). |
Why This Matters
Higher Log P indicates increased lipophilicity, which alters solubility in organic solvents and may improve blood-brain barrier permeability predictions in drug discovery contexts.
- [1] SpringerMaterials. (n.d.). 2-Methyl-4-phenyl-pyrimidine – Substance Profile (Calculated Log P = 1.954). View Source
- [2] PubChem. (2025). 4-Phenylpyrimidine – Compound Summary (XLogP3 = 1.9). View Source
- [3] Chembase.cn. (n.d.). 2-Methylpyrimidine – Physicochemical Properties (Log P = 0.5547227). View Source
